molecular formula C12H14Cl2O3 B1664008 Butyl 2,4-dichlorophenoxyacetate CAS No. 94-80-4

Butyl 2,4-dichlorophenoxyacetate

Cat. No. B1664008
CAS RN: 94-80-4
M. Wt: 277.14 g/mol
InChI Key: UQMRAFJOBWOFNS-UHFFFAOYSA-N
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Description

Butyl 2,4-dichlorophenoxyacetate, also known as 2,4-D butyl ester, is a colorless liquid . It is an ester of acetic acid and is primarily used as a herbicide . The molecular formula is C12H14Cl2O3 and the molecular weight is 277.144 .


Synthesis Analysis

Butyl 2,4-dichlorophenoxyacetate can be synthesized from Butyl 2-chloroacetate and 2,4-Dichlorophenol .


Molecular Structure Analysis

The IUPAC Standard InChI for Butyl 2,4-dichlorophenoxyacetate is InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3 .


Chemical Reactions Analysis

As an ester, Butyl 2,4-dichlorophenoxyacetate reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Butyl 2,4-dichlorophenoxyacetate has a melting point of 9°C and a boiling point of 146-147°C. It has a density of 1.2639 (rough estimate) and a refractive index of 1.5209 (estimate). It is insoluble in water but slightly soluble in chloroform and methanol .

Scientific Research Applications

Soil Microbial Communities Response

Butyl 2,4-dichlorophenoxyacetate, commonly used for weed control in cultivation fields, significantly impacts soil microbial communities. A study revealed that this herbicide affects culturable microorganisms in soil, especially at higher concentrations. It was observed that certain microbial counts, such as bacteria and actinomycetes, increased at moderate herbicide concentrations, while a substantial decline occurred at the highest concentration, except for fungi, which increased. The microbial community structure shifts significantly with the addition of this herbicide, indicating its profound impact on soil health and ecosystem balance (Zhang et al., 2010).

Analytical Determination in Workshop Environments

In industrial settings, measuring the concentration of butyl 2,4-dichlorophenoxyacetate is crucial for monitoring and research. A method utilizing gas chromatography has been developed for this purpose, offering a detection range of 0.05-2.5 mg/m³. This approach adheres to monitoring standards and proves effective for routine analysis in workshop environments, ensuring safe and regulated use of this chemical (Zhu & Du, 2000).

Environmental Impact and Remediation

Butyl 2,4-dichlorophenoxyacetate poses risks to aquatic ecosystems and non-target species. Studies highlight the need for efficient removal methods from contaminated water sources. For instance, a review emphasized the urgency in developing more effective methods to achieve complete removal of this herbicide from contaminated sites, considering its strong toxicity to humans and animals and its potential to contaminate water at varying levels depending on field application rates (EvyAliceAbigail et al., 2017).

Catalytic Synthesis

The synthesis of butyl 2,4-dichlorophenoxyacetate has been optimized using molecular iodine as a catalyst. This method offers advantages such as simple operation, mild reaction conditions, and high product purity and yield. Such advancements are significant for industrial production, offering a more efficient and environmentally friendlyapproach to producing this herbicide (Yu-wen, 2011).

Toxicological Impact on Amphibians

Research has also explored the toxicological impact of butyl 2,4-dichlorophenoxyacetate on amphibians, revealing significant adverse effects on their embryonic development. A study reported that this herbicide, especially in its commercial formulation, was highly toxic to the embryos of the South American toad, Rhinella arenarum. Continuous treatment showed susceptibility during early embryonic development, leading to various developmental issues and teratogenic effects. This highlights the potential environmental risk this herbicide poses to non-target species like amphibians (Aronzon et al., 2011).

Phytoremediation Enhancement

Innovative approaches have been explored to mitigate the environmental impact of this herbicide. A study demonstrated the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid. These endophytes, when inoculated into plants, showed an increased capacity for removing the herbicide from soil and prevented its accumulation in aerial plant tissues. This method offers a promising solution for cleaning up herbicide-contaminated substrates and reducing toxic residues in crop plants (Germaine et al., 2006).

Synthesis with Sodium Bisulfate Catalyst

Another study focused on the synthesis of 2,4-D butylate using sodium bisulfate monohydrate as a catalyst. This method also yielded high purity and yield of the product while providing a safer and more efficient alternative to using concentrated sulfuric acid as a catalyst. Such advancements in synthesis methods contribute to safer and more sustainable industrial production practices (Wei, 2009).

Safety And Hazards

Butyl 2,4-dichlorophenoxyacetate is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects. It is recommended to avoid release to the environment and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

butyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3
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InChI Key

UQMRAFJOBWOFNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl2O3
Record name 2,4-D, N-BUTYL ESTER
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DSSTOX Substance ID

DTXSID5020443
Record name 2,4-D Butyl ester
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Molecular Weight

277.14 g/mol
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Physical Description

2,4-d, n-butyl ester is a clear colorless to light brown liquid. (NTP, 1992), Colorless to light brown liquid; [CAMEO]
Record name 2,4-D, N-BUTYL ESTER
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Record name Butyl dichlorophenoxyacetate
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Boiling Point

295 to 297 °F at 1 mmHg (NTP, 1992)
Record name 2,4-D, N-BUTYL ESTER
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Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 46 mg/l at 25 °C
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Density

1.235 to 1.245 at 68 °F (NTP, 1992)
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Vapor Pressure

0.0000616 [mmHg], 6.16X10-5 mm Hg @ 25 °C
Record name Butyl dichlorophenoxyacetate
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Mechanism of Action

Total alkaloid concentration, percentage water, crude protein, and neutral-detergent fiber in velvet lupine (Lupinus leucophyllus) were monitored for 3 wk following application of herbicides registered or soon to be registered for rangeland use. ... 2,4-D Butyl ester ... killed most velvet lupine plants and caused a subsequent decrease in total alkaloid concentration, crude protein, and water content as the plants desiccated. Herbicides that effectively killed velvet lupine decreased alkaloid levels, thus lowering the potential for increased livestock poisoning., ... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/, Chlorophenoxy acid derivatives are metabolized via participation of the hepatic microsomal mixed-function oxidase system. Thus, administration of 2,4-D amine salt and its butyl ester ... to rats induced the enzyme system (aminopyrine demethylase ... and aniline hydroxylase ... although the degree of induction was substantially lower than that from phenobarbital. Prolonged administration of 2,4-D amine salt (0.1 LD50) showed cumulative effects reflected by both clinical and biochemical changes. Stimulation of mixed-function oxidase system may be one of the methods for reducing toxicological effects of this type of compounds. /2,4-D butyl ester/, 2,4-Dichlorophenoxyacetic butyl ester (2,4-D b.e.) (3.1 mg/egg) was applied on fertile hen eggs before starting the incubation. Chicks hatched from treated eggs showed motor dysfunctions, postural troubles and edematous muscles. The electromyography revealed muscular weakness, prolonged motor distal latency, and myotonia. The biochemical composition of leg and complexus muscles from 1-day-old chicks was determined. A significant diminution (24%) in the glycogen level of leg muscles was produced by the treatment. There was a small increase (15%) in sarcoplasmic proteins from leg muscles and an increase of a 20 kD protein in the myofibrillar proteins from complexus muscles. Even though total lipid content was not changed, 2,4-D b.e. treatment produced a diminution of sterol esters (20%) and phosphatidylcholine (11%) and an increase of phosphatidylserine (61%), triglycerides (37%) and free fatty acids (FFA) (448%) in leg muscles. Increases of phosphatidylethanolamine (16%), sterols (58%) and FFA (267%) were detected in complexus muscles. A remarkable increase (700-1500%) of unsaturated FFA, e.g. oleic, linoleic and arachidonic acids, was observed. Considering the avian embryo lipid metabolism, it is proposed that FFA and triglycerides were accumulated because they could not be metabolized in the mitochondria.
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Impurities

CANADIAN DEPT NATL HEALTH & WELFARE REPORTED ON OCT 23, 1980, THAT SOME COMMERCIAL SAMPLES OF 2,4-D BUTYL ESTER CONTAIN SMALL QUANTITIES OF 2,7- & 2,8-DICHLORODIBENZO-P-DIOXIN, 1,3,7- OR 1,3,8-TRICHLORODIBENZO-P-DIOXIN, & 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
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Product Name

Butyl 2,4-dichlorophenoxyacetate

CAS RN

94-80-4
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Record name Butyl (2,4-dichlorophenoxy)acetate
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Melting Point

9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 2,4-dichlorophenoxyacetate
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Butyl 2,4-dichlorophenoxyacetate

Citations

For This Compound
89
Citations
JJ Headings, RG Lewis, WJ Crawford, WR Powell… - 1970 - apps.dtic.mil
A gas chromatographic method was developed for the analysis of samples of n-butyl 2, 4-dichlorophenoxyacetate, n-butyl 2, 4, 5-tri-chlorophenoxyacetate, and mixtures of these two …
Number of citations: 2 apps.dtic.mil
AJ Eames - American Journal of Botany, 1949 - JSTOR
Of several growth-regulating substances sprayed, for comparative effect, on plants of nut grass at a concentration of 8000 ppm, 2,4-D in tributylphosphate and kerosene killed the plants …
Number of citations: 64 www.jstor.org
L Zhu, YJ Du - Se pu= Chinese Journal of Chromatography, 2000 - europepmc.org
The new method for determining the content of 2, 4-dichlorophenoxyacetic acid butyl ester in the workshop by using gas chromatography is presented. The experiments for precision …
Number of citations: 1 europepmc.org
LU Yan, Z Yi-ying, DU Ning, XUE Ya-guang… - … of Environmental and …, 2015 - jeom.org
Effects of Butyl 2,4-Dichlorophenoxyacetate Exposure on Learning and Memory Behavior and Levels of Amino Acid Neurotransmitters in Rats Author Submission Open Access …
Number of citations: 2 www.jeom.org
A Gubin, P Sukhanov, A Kushnir, K Shikhaliev… - Environmental …, 2022 - Elsevier
Efficient sorbents based on magnetite nanoparticles and ionic liquids are proposed for solid-phase extraction of the pesticide, butyl 2,4-dichlorophenoxyacetate (2,4-DB), and its …
Number of citations: 8 www.sciencedirect.com
JL Hales, RC Cogman, WJ Frith - The Journal of Chemical …, 1981 - Elsevier
Equipment is described for measurement of vapour concentration, in which the functions of a transpiration apparatus and a gas chromatograph are combined. The equipment was …
Number of citations: 43 www.sciencedirect.com
HA Rooney - Analytical Chemistry, 1947 - ACS Publications
INCREASING use is being made of 2, 4-dichlorophenoxyacetic acid (popularly known as 2, 4-D) and its salts, esters, and am-ides as growth-regulating substances for various purposes …
Number of citations: 10 pubs.acs.org
CB Hart, K Tyszkiewicz - Veterinary Record, 1968 - cabdirect.org
… 2: 4: 5-trichlorphenol, or 0.128% butyl 2: 4-dichlorophenoxyacetate. In field trials, significant improvement was noted in naturally infected sheep treated by dipping and/or backwashing …
Number of citations: 6 www.cabdirect.org
BO Blair - Botanical Gazette, 1951 - journals.uchicago.edu
1. Seeds ad seedlings of mesquite, Prosopis juliflora var. velutina (Woot.) Sarg., were cultured for 72 hours in aqueous solutions of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-…
Number of citations: 11 www.journals.uchicago.edu
HH Moon, LO Regeimbal, CP Harley - Proc. Am. Soc. Hort, 1948
Number of citations: 1

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